3-(2-Chloroethyl)imidazo[1,5-a]pyrazine
CAS No.:
Cat. No.: VC14171709
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 3-(2-chloroethyl)imidazo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C8H8ClN3/c9-2-1-8-11-6-7-5-10-3-4-12(7)8/h3-6H,1-2H2 |
| Standard InChI Key | AKQMXGHCYJCFCG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CN=C2CCCl)C=N1 |
Introduction
Structural and Molecular Characteristics
The core structure of 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine consists of a bicyclic system where an imidazole ring is fused to a pyrazine ring. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is fused at the [1,5-a] position of the pyrazine, a six-membered ring with two nitrogen atoms at positions 1 and 4. The 2-chloroethyl substituent at position 3 introduces a reactive alkyl halide moiety, enabling nucleophilic substitution reactions and participation in cross-coupling chemistry.
Molecular Properties
Key molecular properties are summarized in Table 1. The compound’s IUPAC name, 3-(2-chloroethyl)imidazo[1,5-a]pyrazine, reflects its substitution pattern. Its canonical SMILES string, , encodes the connectivity of atoms, while the InChIKey provides a unique identifier for chemical databases.
Table 1: Molecular Properties of 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 3-(2-chloroethyl)imidazo[1,5-a]pyrazine |
| Canonical SMILES | C1=CN2C(=CN=C2CCCl)C=N1 |
| InChI | InChI=1S/C8H8ClN3/c9-2-1-8-11-6-7-5-10-3-4-12(7)8/h3-6H,1-2H2 |
| PubChem Compound ID | 21265874 |
Synthesis and Chemical Reactivity
Reactivity Profile
The chloroethyl substituent enhances reactivity through two primary mechanisms:
-
Nucleophilic Substitution: The chlorine atom serves as a leaving group, enabling displacement reactions with nucleophiles such as amines, thiols, or alkoxides.
-
Cross-Coupling Reactions: The ethyl chain may participate in palladium-catalyzed couplings (e.g., Suzuki or Heck reactions) to introduce aryl or alkenyl groups.
These reactions expand the compound’s utility in generating derivatives for structure-activity relationship (SAR) studies in drug discovery .
Characterization and Analytical Data
Spectroscopic Techniques
The structural elucidation of 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine relies on advanced spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): NMR would reveal proton environments, with deshielded signals near 4.0–4.5 ppm corresponding to the chloroethyl group’s methylene protons. Aromatic protons on the fused rings typically resonate between 7.0–8.5 ppm .
-
Infrared Spectroscopy (IR): Stretching vibrations for C-Cl bonds appear near 550–650 cm, while C=N bonds in the imidazo[1,5-a]pyrazine core absorb at 1600–1680 cm.
-
Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 181.62, with fragmentation patterns indicating loss of the chloroethyl group ().
Applications in Medicinal Chemistry
Biological Activity
Imidazo[1,5-a]pyrazines are recognized for their diverse pharmacological profiles, including antitumor, antiviral, and antimicrobial activities. The chloroethyl group in 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine may confer alkylating properties, akin to chemotherapeutic agents like chlorambucil, which crosslink DNA and inhibit replication . Preliminary studies suggest that substituents at the 3-position significantly modulate bioactivity, making this compound a promising scaffold for anticancer drug development.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s mechanism of action in biological systems is critical. In vitro assays to assess DNA alkylation efficiency and cytotoxicity against cancer cell lines are warranted .
Derivative Optimization
Systematic modification of the chloroethyl group and the imidazo[1,5-a]pyrazine core could yield derivatives with enhanced efficacy and reduced toxicity. Computational modeling (e.g., molecular docking) may identify targets in oncogenic pathways.
Scale-Up Synthesis
Developing scalable synthetic routes will facilitate preclinical testing. Continuous flow chemistry or catalytic methods could improve yield and reduce waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume